molecular formula C16H12Cl2O2 B3158022 (2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 854832-16-9

(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B3158022
CAS RN: 854832-16-9
M. Wt: 307.2 g/mol
InChI Key: LANMHTOKTLATGF-RUDMXATFSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as DCPM, is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. DCPM is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 124-126°C.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells and bacteria by inducing apoptosis and disrupting cell membrane integrity. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is essential for the growth of fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria at low concentrations. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol in fungi. In vivo studies have shown that this compound can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, making it easy to handle in the laboratory. However, this compound has some limitations for lab experiments. It is toxic and can cause skin and eye irritation. Therefore, it should be handled with care in the laboratory.

Future Directions

(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has several potential future directions for research. In medicinal chemistry, this compound can be further investigated for its anticancer, antimicrobial, and antifungal properties. In material science, this compound can be used as a building block for the synthesis of new MOFs with unique properties. In catalysis, this compound can be used as a ligand for the synthesis of new chiral catalysts. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using a variety of methods, and it has been studied for its potential applications in medicinal chemistry, material science, and catalysis. The mechanism of action of this compound is not well understood, but it has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the potential applications of this compound in various fields.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-10H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMHTOKTLATGF-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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